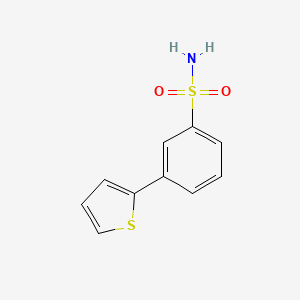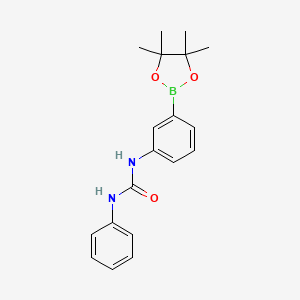![molecular formula C9H6N4S B10797581 4-Pyrazol-1-ylthieno[3,2-d]pyrimidine](/img/structure/B10797581.png)
4-Pyrazol-1-ylthieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-469 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a part of the aminothienopyrimidine series, known for its activity against various biological targets. This compound has been studied for its potential use in treating diseases and its role in various chemical reactions.
Preparation Methods
The synthesis of OSM-S-469 involves several steps, starting with the construction of the thienopyrimidine scaffold. The synthetic route typically includes the following steps:
Construction of the Thienopyrimidine Scaffold: This involves the formation of the core structure through a series of reactions, including cyclization and functional group modifications.
Completion of the Halogenated Aminothienopyrimidine Scaffold:
Generation of the Boronate Ester: This step involves the formation of boronate esters, which are intermediates in the synthesis of the final compound.
Chemical Reactions Analysis
OSM-S-469 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
OSM-S-469 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in organic synthesis.
Biology: OSM-S-469 has been studied for its potential as an inhibitor of specific enzymes.
Medicine: The compound’s potential as an antimalarial agent has been a significant focus of research.
Mechanism of Action
The mechanism of action of OSM-S-469 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response . The compound forms a covalent adduct with the enzyme, effectively blocking its activity.
Comparison with Similar Compounds
OSM-S-469 is part of the aminothienopyrimidine series, which includes several similar compounds. Some of these compounds include:
OSM-S-106: Another aminothienopyrimidine with activity against Plasmodium falciparum.
MMV669846: A related compound with modifications to the aminothienopyrimidine scaffold.
TCMDC-135294: A structurally related compound identified in a phenotypic screen.
The uniqueness of OSM-S-469 lies in its specific modifications to the aminothienopyrimidine scaffold, which confer distinct biological activity and selectivity.
Conclusion
OSM-S-469 is a compound with significant potential in scientific research and drug development. Its unique structure and mechanism of action make it a valuable tool in the study of malaria and other diseases. Further research is needed to fully explore its applications and potential in various fields.
Properties
Molecular Formula |
C9H6N4S |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
4-pyrazol-1-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H6N4S/c1-3-12-13(4-1)9-8-7(2-5-14-8)10-6-11-9/h1-6H |
InChI Key |
PNIWAUOWQWLSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797501.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797502.png)

![N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797537.png)

![2-(Thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-ol](/img/structure/B10797542.png)

![4-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797549.png)
![ethyl 4-(2,5-dimethyl-3-{(Z)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B10797551.png)
![4-(2,5-Dimethylpyrrol-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797556.png)
![6-Bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine](/img/structure/B10797558.png)
![4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797565.png)
![N-(4-chlorophenyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10797566.png)
![Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate](/img/structure/B10797578.png)
